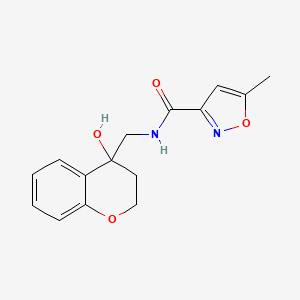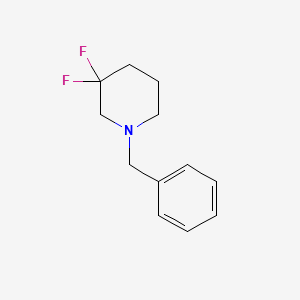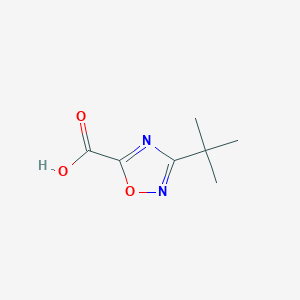
N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide, is the 16kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .
Mode of Action
The compound interacts with its target, Pfs16, stabilizing it in lysates from activated mature gametocytes . This interaction blocks male gamete formation in the malaria parasite life cycle and subsequently prevents the transmission of the parasite to the mosquito .
Biochemical Pathways
The compound affects the biochemical pathways involved in the development and maturation of the malaria parasite’s gametocytes . By targeting Pfs16, the compound disrupts the normal progression of the parasite’s life cycle, specifically blocking the formation of male gametes . This disruption prevents the parasite from being transmitted to the mosquito, effectively halting the spread of the disease .
Pharmacokinetics
Given its potent activity against the malaria parasite, it can be inferred that the compound has sufficient bioavailability to exert its effects .
Result of Action
The primary result of the compound’s action is the blockage of male gamete formation in the malaria parasite life cycle . This blockage prevents the parasite from being transmitted to the mosquito, effectively stopping the spread of the disease . The compound exhibits this effect with nanomolar activity, indicating its high potency .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific strain of the malaria parasite and the stage of the parasite’s life cycle . Additionally, factors such as pH, temperature, and the presence of other biological molecules could potentially affect the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
This compound has been found to block male gamete formation in the malaria parasite life cycle and subsequent transmission of the parasite to the mosquito with nanomolar activity . It interacts with the 16kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . The nature of these interactions involves the stabilization of Pfs16 in lysates from activated mature gametocytes .
Cellular Effects
N-((4-hydroxychroman-4-yl)methyl)-5-methylisoxazole-3-carboxamide has a significant impact on various types of cells and cellular processes. It influences cell function by blocking male gamete formation in the malaria parasite life cycle . This blockage subsequently prevents the transmission of the parasite to the mosquito .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the 16kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This interaction results in the stabilization of Pfs16 in lysates from activated mature gametocytes .
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-10-8-12(17-21-10)14(18)16-9-15(19)6-7-20-13-5-3-2-4-11(13)15/h2-5,8,19H,6-7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQSLKJDLMHPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B2943111.png)
![2-(2-(Diethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943112.png)
![6-Amino-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2943113.png)
![2-amino-6-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2943115.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943118.png)
![N-cyclohexyl-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2943120.png)


![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2943124.png)
![8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2943128.png)

![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2943131.png)
![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-3-phenoxybenzamide](/img/structure/B2943133.png)
